molecular formula C16H14BrN3O3 B7720919 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7720919
M. Wt: 376.20 g/mol
InChI Key: PCYTVRSDAMDRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It has also been proposed that the compound may exhibit its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as aldose reductase and α-glucosidase, which are involved in the pathogenesis of diabetes. Additionally, the compound has been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its versatility. The compound can be used in various assays to study its different properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions that can be pursued in the study of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One area of research that can be explored is the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and to identify its molecular targets. Another area of research that can be pursued is the development of derivatives of the compound with improved solubility and bioactivity. Finally, the potential use of the compound as a fluorescent probe for detecting metal ions in biological systems can also be further explored.
In conclusion, 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a versatile compound with potential applications in various fields. Its antitumor, anti-inflammatory, and anti-diabetic activities make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-bromo-5-ethoxy-4-methoxybenzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of phosphorous oxychloride. The resulting product is then treated with sodium ethoxide to obtain the final compound.

Scientific Research Applications

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and anti-diabetic activities. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-3-22-13-8-11(7-12(17)14(13)21-2)15-19-16(23-20-15)10-5-4-6-18-9-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYTVRSDAMDRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.